N-(5-Bromopentyl) UR-144

説明

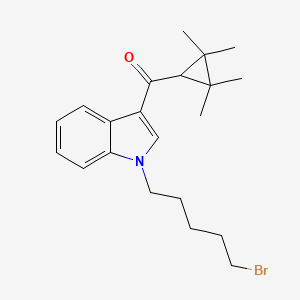

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is a derivative of UR-144, with a bromine atom attached to the terminal carbon of the pentyl chain . It is primarily used in scientific research and forensic applications .

生化学分析

Biochemical Properties

“N-(5-Bromopentyl) UR-144” preferentially binds the peripheral CB2 receptor over the central CB1 receptor . The nature of these interactions involves the compound’s ability to bind to these receptors, influencing their activity and the biochemical reactions they are involved in .

Cellular Effects

The effects of “this compound” on cells are largely determined by its interaction with cannabinoid receptors. By binding to these receptors, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding interactions with cannabinoid receptors. This can lead to changes in enzyme activity, potentially inhibiting or activating certain enzymes. It may also influence gene expression .

Dosage Effects in Animal Models

Like other synthetic cannabinoids, it may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

Like other synthetic cannabinoids, it may interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Like other synthetic cannabinoids, it may interact with various transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

Like other synthetic cannabinoids, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopentyl) UR-144 involves the introduction of a bromine atom to the pentyl chain of UR-144. The general synthetic route includes the following steps:

Starting Material: UR-144, which is synthesized by reacting 1-pentyl-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization and chromatography, would apply.

化学反応の分析

Types of Reactions

N-(5-Bromopentyl) UR-144 can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted derivative, while oxidation could lead to the formation of a carboxylic acid derivative.

科学的研究の応用

N-(5-Bromopentyl) UR-144 is primarily used in scientific research to study the effects of synthetic cannabinoids on cannabinoid receptors. It has applications in:

Medicine: Research into potential therapeutic applications, although it is not approved for medical use.

Industry: Used in forensic toxicology to detect and analyze synthetic cannabinoid use.

作用機序

N-(5-Bromopentyl) UR-144 exerts its effects by binding to cannabinoid receptors in the body. It has a higher affinity for the CB2 receptor compared to the CB1 receptor . The binding of the compound to these receptors activates intracellular signaling pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

Similar Compounds

UR-144: The parent compound, which lacks the bromine atom on the pentyl chain.

XLR-11:

AB-PINACA: Another synthetic cannabinoid with a different chemical structure but similar effects.

AB-CHMINACA: A synthetic cannabinoid with a different indole core structure.

Uniqueness

N-(5-Bromopentyl) UR-144 is unique due to the presence of the bromine atom on the pentyl chain, which may influence its binding affinity and activity at cannabinoid receptors. This modification can affect the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research.

生物活性

N-(5-Bromopentyl) UR-144 is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly its interaction with cannabinoid receptors in the body. This article explores the compound's biological activity, receptor binding affinities, metabolic pathways, and toxicological profiles, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 390.4 g/mol. It is structurally similar to other synthetic cannabinoids but possesses unique properties due to the bromine substitution on the pentyl chain .

Receptor Binding Affinity

This compound primarily interacts with cannabinoid receptors CB1 and CB2. The binding affinities for these receptors have been assessed using competitive displacement assays. The results indicate that UR-144 exhibits a higher affinity for the CB2 receptor compared to the CB1 receptor:

| Receptor | Ki (nM) |

|---|---|

| CB1 | 11.23 ± 2.54 |

| CB2 | 1.54 ± 0.21 |

This indicates that UR-144 acts as a full agonist at both receptors, although it has a preferential binding towards the peripheral CB2 receptor .

Metabolism and Degradation

The metabolic pathways of this compound reveal that it undergoes extensive biotransformation. Studies indicate that smoking or vaporizing leads to the formation of several metabolites, including ring-opened degradants that retain some biological activity:

| Metabolite | Receptor Affinity (Ki, nM) |

|---|---|

| Ring-opened UR-144 | CB1: 12.0, CB2: 2.0 |

| Ring-opened XLR-11 | CB1: 5.0, CB2: 0.9 |

These metabolites can contribute to the overall pharmacological effects observed in users, complicating toxicological assessments .

Toxicological Profile

The toxicological implications of this compound have been documented in various case studies. Symptoms reported include increased heart rate, vomiting, and other psychotropic effects typical of synthetic cannabinoids. The compound's metabolites may prolong these effects, complicating clinical presentations .

Case Studies and Research Findings

Several studies have highlighted the biological activity and effects of this compound:

- Case Study on Acute Toxicity : A report documented cases of acute toxicity associated with synthetic cannabinoids, including this compound. Patients exhibited severe agitation, tachycardia, and hallucinations after consumption .

- Comparative Study : A comparative analysis of various synthetic cannabinoids demonstrated that this compound had a more pronounced effect on peripheral receptors compared to other compounds like JWH-018, suggesting unique pharmacodynamic properties .

- Longitudinal Study : A longitudinal study assessed the prevalence of synthetic cannabinoids in urban populations and found that this compound was one of the most commonly detected substances in toxicology screenings, indicating its widespread use and potential for abuse .

特性

IUPAC Name |

[1-(5-bromopentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BrNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWSXAZQMCDEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014180 | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-26-5 | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Bromopentyl) UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-BROMOPENTYL) UR-144 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5H7NIL5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。